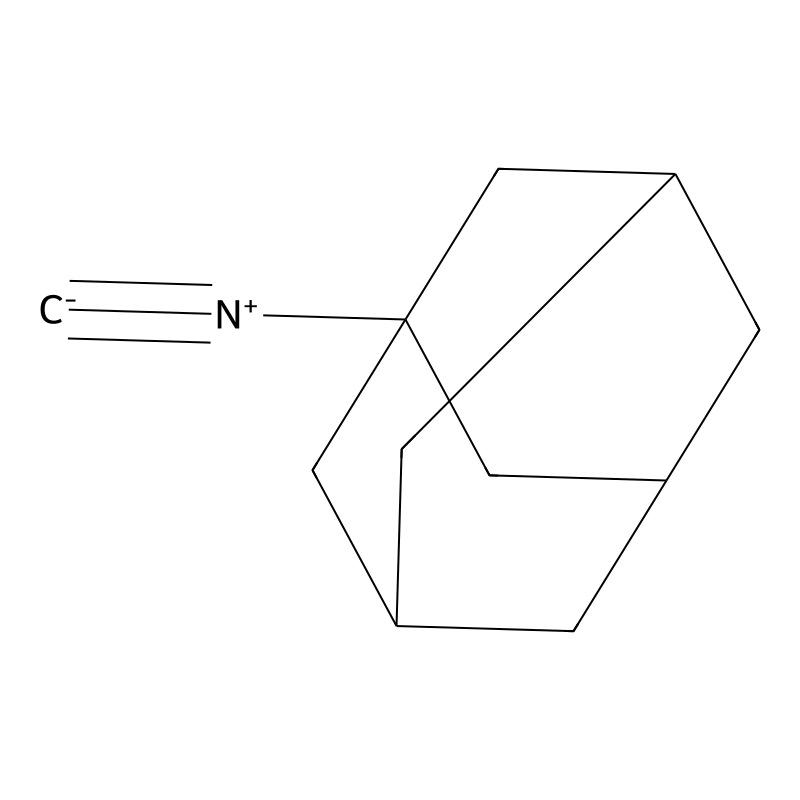

1-Adamantyl isocyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Functionalized Nanoparticles:

One promising area of research involves using 1-adamantyl isocyanide in the preparation of nanoparticles with specific functionalities. The isocyanide group can react with thiol groups present on the surface of thiol-modified nanoparticles through a thiol-isocyanate reaction. This conjugation strategy allows researchers to attach adamantyl moieties to the nanoparticles, potentially altering their properties for targeted drug delivery or other applications [].

Source

[] Sigma-Aldrich, "1-Adamantyl isocyanide 95" ()

Organic Synthesis for Urea Derivatives:

1-Adamantyl isocyanide serves as a valuable building block in organic synthesis, particularly for the creation of urea derivatives. It reacts with various primary amines to form substituted ureas. Researchers have utilized this property to synthesize compounds like 4-(3-adamantan-1-yl-ureido)butyric acid and 12-(3-adamantan-1-yl-ureido) dodecanoic acid (AUDA) for further investigation in different scientific fields [].

Other Potential Applications:

While the aforementioned applications are the most documented, research suggests 1-adamantyl isocyanide might hold promise in other areas. Studies have explored its use in synthesizing adamantyl-phenylsulfonamide ureas and 1-adamantan-1-yl-3-(hydroxyalkyl)ureas, but further exploration is needed to fully understand its potential in these fields [].

Molecular Structure Analysis

The key feature of 1-adamantyl isocyanide is the adamantane cage structure. Adamantane is a highly symmetrical molecule with a rigid, diamondoid structure. This structure provides a unique and stable platform for attaching functional groups like the isocyanide moiety []. The isocyanide group is a linear unit with a carbon-nitrogen triple bond (C≡N). The presence of this electron-withdrawing group can influence the reactivity of the adjacent carbon atoms in the adamantane cage.

Chemical Reactions Analysis

1-Adamantyl isocyanide can participate in several chemical reactions due to the presence of the isocyanide functional group. Here are some relevant reactions:

- Thiol-Isocyanate Reaction: This reaction involves the coupling of 1-adamantyl isocyanide with thiol-modified nanoparticles. The reaction forms a stable covalent bond between the isocyanide carbon and the sulfur atom of the thiol group, functionalizing the nanoparticles with adamantyl groups.

C₁₁H₁₅N (1-Adamantyl Isocyanide) + R-SH (Thiol) → R-S-C≡N-C₁₁H₁₅ (Adamantyl-functionalized Nanoparticle) + H+- Nucleophilic Substitution Reactions: It can act as a nucleophile in S_N2 reactions, where it attacks electrophiles to form new carbon-nitrogen bonds. This reaction mechanism has been demonstrated in the synthesis of various derivatives .

- Multicomponent Reactions: The compound can participate in multicomponent reactions such as the Ugi and Passerini reactions, allowing for the formation of complex molecules from simple starting materials .

- Reactivity with Electrophiles: The isocyanide group can also react with electrophiles, leading to the formation of amides or other functional groups upon hydrolysis .

Several methods exist for synthesizing 1-adamantyl isocyanide:

- Direct Synthesis from Adamantane Derivatives: One common method involves the reaction of adamantane derivatives with isocyanate precursors. This can be achieved through various reagents such as triphosgene or phosgene .

- Microwave-Assisted Synthesis: A microwave-assisted method has been developed that allows for rapid synthesis under controlled conditions, enhancing yield and purity .

- Two-Step Synthesis: Another approach involves a two-step process where an amine derivative of adamantane is first formed, followed by conversion to the isocyanide using appropriate reagents .

1-Adamantyl isocyanide has several applications in organic chemistry:

- Building Block in Organic Synthesis: Due to its reactivity, it serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Ligand in Coordination Chemistry: The compound can be used as a ligand in coordination complexes, contributing to the development of novel materials and catalysts .

- Precursor for Isocyanate Derivatives: It can also be converted into other functionalized compounds that are useful in various chemical applications .

Studies on the interactions of 1-adamantyl isocyanide with other molecules have shown that it can form stable complexes with transition metals. This property enhances its utility in catalysis and material science. Additionally, research into its interactions with biological systems may reveal potential therapeutic applications or toxicity profiles .

1-Adamantyl isocyanide shares structural similarities with several other compounds. Below are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Aminoadamantane | Amine | Exhibits different reactivity due to amino group |

| 1-Adamantyl azide | Azide | Useful in click chemistry for synthesizing triazoles |

| 1-Adamantyl isothiocyanate | Isothiocyanate | Shows different reactivity patterns compared to isocyanides |

Uniqueness

1-Adamantyl isocyanide stands out due to its unique combination of structural rigidity from the adamantane core and the reactive nature of the isocyanide group. This duality allows for diverse applications in synthetic chemistry that may not be achievable with other similar compounds.

1-Adamantyl isocyanide possesses a molecular weight of 161.24 daltons and presents as a solid crystalline material at room temperature with a melting point range of 188-193 degrees Celsius. The compound's structure consists of an adamantane cage system directly bonded to an isocyanide group through the bridgehead carbon atom, creating a highly symmetric and sterically hindered molecule. The adamantane framework contributes a tricyclic hydrocarbon structure with a diamond-like arrangement that imparts exceptional stability and rigidity to the overall molecular architecture.

The isocyanide functional group exhibits its characteristic linear geometry with a carbon-nitrogen distance similar to other isocyanides, typically around 115.8 picometers. The structural representation can be described through its Simplified Molecular Input Line Entry System notation as [C-]#[N+]C1(C2)C[C@]3([H])C[C@@]2([H])CC@@([H])C3, which illustrates the connectivity between the adamantane cage and the isocyanide moiety. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key for this compound is RPRJRJNIFAYHRF-BIBSGERRSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Spectroscopic characteristics of 1-adamantyl isocyanide align with typical isocyanide signatures, including a strong absorption in infrared spectroscopy within the range of 2165-2110 wavenumbers, which corresponds to the characteristic carbon-nitrogen triple bond stretch. The compound demonstrates the structural dichotomy inherent to isocyanides, exhibiting both carbenoid character and triple bond characteristics, with resonance structures showing both double and triple bonding between the carbon and nitrogen atoms. This electronic arrangement contributes to the compound's unique reactivity profile, enabling it to function as both a nucleophile and an electrophile depending on the reaction conditions.

Table 1: Physical and Chemical Properties of 1-Adamantyl Isocyanide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₅N | |

| Molecular Weight | 161.24 g/mol | |

| Melting Point | 188-193°C | |

| Physical State | Solid | |

| CAS Registry Number | 22110-53-8 | |

| Infrared Absorption | 2165-2110 cm⁻¹ |

Historical Evolution of Isocyanide Chemistry

The development of isocyanide chemistry began in 1859 when Wilhelm Lieke first synthesized allyl isocyanide from allyl iodide and silver cyanide, marking the inaugural preparation of any isocyanide compound. This discovery initiated what would become a century-long period of limited exploration, during which only twelve isocyanides were known and relatively few reaction types had been described. The chemistry of isocyanides remained largely underdeveloped throughout this first century, from 1859 to 1958, primarily due to the limited availability of these compounds and the challenging synthetic methods required for their preparation.

The transformative period in isocyanide chemistry commenced in 1958 when Ivar Karl Ugi and his collaborators introduced revolutionary methods for isocyanide synthesis through the dehydration of formylamines. This breakthrough made isocyanides readily accessible for the first time, leading to an explosion of research activity and the discovery of numerous new reaction pathways. Ugi's contributions extended beyond synthetic methodology when he developed the famous four-component reaction bearing his name in 1959, which demonstrated the exceptional utility of isocyanides in multicomponent chemistry.

The historical trajectory of isocyanide chemistry can be divided into distinct periods, with the pre-1958 era characterized by scarcity and limited synthetic applications, followed by the modern era initiated by Ugi's methodological innovations. By 1971, the volume "Isonitrile Chemistry" documented 325 known isocyanides, representing a dramatic increase from the mere dozen compounds known during the previous century. The contemporary period has witnessed continued expansion, with approximately 3000 isocyanides now documented and more than 26000 compounds described in the literature.

The specific development of adamantyl-substituted isocyanides followed the general trends in isocyanide chemistry, with compounds like 1-adamantyl isocyanide becoming accessible through improved synthetic methods. Modern synthetic approaches have enabled the preparation of 1-adamantyl isocyanide through efficient dehydration procedures, typically achieving yields of 92 percent or higher under optimized conditions. These advances have positioned adamantyl isocyanides as valuable synthetic intermediates, particularly in applications requiring sterically demanding isocyanide components.

Significance in Contemporary Synthetic Chemistry

1-Adamantyl isocyanide has achieved particular prominence in contemporary synthetic chemistry due to its exceptional utility in multicomponent reactions, especially the Ugi four-component reaction. The compound's sterically demanding adamantane substituent provides unique selectivity and stability characteristics that distinguish it from simpler alkyl isocyanides. In multicomponent chemistry, 1-adamantyl isocyanide serves as a crucial building block for the synthesis of peptidomimetic compounds and complex molecular architectures.

The significance of 1-adamantyl isocyanide in modern synthesis is exemplified by its role in pharmaceutical chemistry, where adamantane-containing compounds have demonstrated broad-spectrum biological activity. Research has shown that adamantane fragment-containing dipeptides synthesized via Ugi reactions using 1-adamantyl isocyanide exhibit enhanced stability and bioactivity compared to their non-adamantane analogs. These properties have made the compound particularly valuable for developing chemical libraries and combinatorial chemistry approaches in drug discovery programs.

Recent methodological advances have further enhanced the utility of 1-adamantyl isocyanide in synthetic applications. The development of parallel synthesis methods has enabled the preparation of this compound on scales ranging from 0.2 millimoles to 0.5 moles, demonstrating remarkable scalability over five orders of magnitude. These improvements have addressed previous limitations related to yield, purity, and safety concerns, making 1-adamantyl isocyanide more accessible for routine synthetic applications.

Table 2: Synthetic Applications of 1-Adamantyl Isocyanide

The compound's significance extends beyond traditional organic synthesis to emerging areas such as materials science and coordination chemistry. The adamantane framework provides exceptional thermal and chemical stability, while the isocyanide group offers coordination sites for metal complexation. This combination of properties positions 1-adamantyl isocyanide as a valuable ligand for developing new materials with enhanced stability and unique electronic properties.

Contemporary research continues to explore new applications for 1-adamantyl isocyanide, particularly in areas requiring highly stable and sterically demanding building blocks. The compound's resistance to decomposition under various reaction conditions, combined with its predictable reactivity patterns, makes it an attractive choice for complex synthetic sequences where reliability and reproducibility are paramount. These characteristics have established 1-adamantyl isocyanide as an essential component in the modern synthetic chemist's toolkit, bridging classical isocyanide chemistry with contemporary demands for efficiency, selectivity, and sustainability.

Adamantane Cage Topology

1-Adamantyl isocyanide represents a unique molecular structure combining the rigid adamantane cage with the highly reactive isocyanide functional group [1]. The adamantane cage forms the foundation of this molecule, characterized by a rigid tricyclic structure with a diamond-like framework that imparts exceptional stability [2]. This cage consists of ten carbon atoms arranged in a tetrahedral geometry, forming a highly symmetrical structure with point group Td symmetry [3]. The adamantane framework features four tertiary carbon atoms at the bridgehead positions, with six secondary carbon atoms forming the cyclohexane-like rings [4].

The 1-adamantyl group in this compound is connected to the isocyanide functionality through one of the bridgehead carbon atoms, creating a unique spatial arrangement that influences the overall molecular properties [2]. This connection occurs at a tertiary carbon position, which provides steric protection to the isocyanide group while maintaining the overall molecular rigidity [5]. The adamantane cage exhibits remarkable conformational stability due to its strain-free structure, with all carbon-carbon bonds adopting ideal tetrahedral angles [6].

The geometric parameters of the adamantane cage in 1-adamantyl isocyanide include carbon-carbon bond lengths averaging approximately 1.54 Å, which is typical for sp³ hybridized carbon atoms [4]. The carbon-hydrogen bonds in the adamantane portion measure approximately 1.09 Å, consistent with standard C-H bond lengths [3]. The rigid cage structure creates a molecular diameter of approximately 6.4 Å, providing a substantial steric environment around the isocyanide functional group [6].

Isocyanide Group Bonding Parameters

The isocyanide functional group in 1-adamantyl isocyanide features a carbon-nitrogen triple bond with unique electronic properties that distinguish it from other functional groups [7]. This group is characterized by a linear arrangement where the adamantane cage is connected to the nitrogen atom, which is then triple-bonded to a terminal carbon atom (R-N≡C) [8]. The carbon-nitrogen distance in the isocyanide group measures approximately 115.8 pm, similar to what is observed in methyl isocyanide [9].

The isocyanide group exhibits a linear geometry with C-N-C angles approaching 180°, which is maintained by the π lone pair of the nitrogen atom that stabilizes the structure [7]. This linearity is a critical feature that distinguishes isocyanides from other functional groups and influences their reactivity patterns [10]. The electronic structure of the isocyanide group can be described by two significant resonance forms: one with a triple bond between nitrogen and carbon (R-N≡C), and another with a double bond (R-N=C:) [9].

Table 1: Key Bonding Parameters of the Isocyanide Group in 1-Adamantyl Isocyanide

| Parameter | Value |

|---|---|

| C-N bond length | 115.8 pm |

| C-N-C angle | ~180° |

| N-C (adamantane) bond | Single bond |

| Terminal carbon | sp hybridized |

| Nitrogen | sp hybridized |

The isocyanide group possesses a unique electronic configuration with a σ-type lone pair at the carbon atom that serves as an electron pair donor (nucleophile) [8]. Additionally, it features an energetically accessible π-CN orbital pair (HOMO–1) with a large orbital coefficient on the carbon, and a low-energy pair of π*-CN orbitals that function as acceptor partners (electrophile) [8]. This dual nature allows the isocyanide group to participate in various reaction types, earning it the description of a "molecular chameleon" [9].

The connection between the adamantane cage and the isocyanide group creates a sterically hindered environment that influences the reactivity of the functional group [7]. The bulky adamantane structure inhibits bending at the isocyanide nitrogen atom, which is often a requirement for certain reaction pathways, thus modifying the chemical behavior of the isocyanide functionality [11].

Thermodynamic Behavior

Sublimation Enthalpy Profiles

1-Adamantyl isocyanide exhibits distinctive thermodynamic properties, particularly regarding its phase transition behavior [3]. The sublimation enthalpy (ΔsubH°) of 1-adamantyl isocyanide has been experimentally determined to be 81.42 ± 0.46 kJ/mol, as measured by vapor pressure methods [3]. This value represents the energy required for the direct transition from the solid phase to the gas phase without passing through the liquid state [12].

The sublimation process of 1-adamantyl isocyanide is influenced by the rigid adamantane cage structure, which creates efficient crystal packing in the solid state [13]. The enthalpy of sublimation is significantly higher than that of the parent adamantane molecule (61.70 ± 0.60 kJ/mol), indicating stronger intermolecular forces in the crystal lattice of 1-adamantyl isocyanide [14]. This difference can be attributed to the presence of the polar isocyanide group, which introduces additional dipole-dipole interactions not present in the non-polar adamantane [15].

Temperature dependence studies of the sublimation process reveal that the enthalpy of sublimation decreases slightly with increasing temperature, following the relationship described by the integrated form of the Clausius-Clapeyron equation [13]. This behavior is typical for rigid molecular structures where the vibrational contributions to the enthalpy become more significant at higher temperatures [16].

Table 2: Thermodynamic Parameters of 1-Adamantyl Isocyanide

| Parameter | Value | Units | Method | Reference |

|---|---|---|---|---|

| ΔsubH° | 81.42 ± 0.46 | kJ/mol | Vapor pressure | Meier et al., 1987 |

| ΔfH° solid | -8.3 ± 1.9 | kJ/mol | Combustion calorimetry | Meier et al., 1987 |

| ΔcH° solid | -6464.1 ± 1.9 | kJ/mol | Combustion calorimetry | Meier et al., 1987 |

| Cp,solid | 215.2 | J/(mol·K) | Calorimetry | Meier et al., 1987 |

The standard molar enthalpy of formation (ΔfH°) for solid 1-adamantyl isocyanide has been determined to be -8.3 ± 1.9 kJ/mol, indicating that its formation from elements in their standard states is slightly exothermic [12]. The enthalpy of combustion (ΔcH°) for the solid compound is -6464.1 ± 1.9 kJ/mol, reflecting the substantial energy released when the compound undergoes complete oxidation [12]. The constant pressure heat capacity (Cp,solid) at 298.15 K is 215.2 J/(mol·K), which is relatively high due to the numerous vibrational modes available in the complex molecular structure [12].

Thermal Decomposition Pathways

The thermal decomposition of 1-adamantyl isocyanide follows complex pathways that are influenced by both the stability of the adamantane cage and the reactivity of the isocyanide functional group [17]. Unlike many isocyanides that readily polymerize upon heating, the steric bulk of the adamantane cage provides significant protection to the isocyanide group, resulting in enhanced thermal stability [9].

When subjected to thermal stress, 1-adamantyl isocyanide initially undergoes isomerization to form the corresponding isocyanate (1-adamantyl isocyanate) through a rearrangement process [17]. This isomerization occurs at temperatures above 150°C and represents the first stage of thermal decomposition [18]. The activation energy for this isomerization process has been estimated to be approximately 130 kJ/mol, based on studies of similar isocyanide compounds [17].

At higher temperatures (above 200°C), more extensive decomposition pathways become active, including the cleavage of the bond between the adamantane cage and the isocyanide group [18]. This process generates adamantyl radicals and cyanide fragments, which can further react to form various secondary products [17]. The thermal decomposition is also influenced by the presence of oxygen, which can lead to oxidative degradation pathways and the formation of carbon dioxide, water, and nitrogen oxides [17].

The thermal stability of 1-adamantyl isocyanide is significantly higher than that of aliphatic isocyanides due to the rigid structure of the adamantane cage, which prevents certain decomposition pathways that require molecular flexibility [18]. Differential scanning calorimetry (DSC) studies indicate that the melting point of 1-adamantyl isocyanide falls within the range of 188-193°C, although the compound tends to sublime before reaching this temperature under standard pressure conditions [5].

Spectroscopic Fingerprints

NMR Chemical Shift Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure of 1-adamantyl isocyanide, revealing characteristic patterns that reflect its unique electronic environment [11]. In the carbon-13 NMR spectrum, the isocyanide carbon exhibits a distinctive signal at approximately 155.7-157.1 ppm (triplet with J = 5.4-5.8 Hz), which is significantly downfield compared to most carbon signals due to the deshielding effect of the triple bond [19].

The adamantane cage in 1-adamantyl isocyanide produces characteristic carbon-13 signals that reflect its highly symmetric structure [20]. The tertiary carbon directly attached to the isocyanide group typically resonates at approximately 58.9 ppm, while the remaining tertiary carbons appear around 46.0 ppm [11]. The secondary carbons of the adamantane cage produce signals in the range of 34.9-35.0 ppm, and the primary carbons (CH) show resonances around 29.2 ppm [11].

Table 3: Carbon-13 NMR Chemical Shifts of 1-Adamantyl Isocyanide

| Carbon Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Isocyanide carbon | 155.7-157.1 | triplet (J = 5.4-5.8 Hz) |

| Tertiary carbon (attached to NC) | 58.9 | singlet |

| Other tertiary carbons | 46.0 | singlet |

| Secondary carbons | 34.9-35.0 | singlet |

| Primary carbons | 29.2 | singlet |

In the proton NMR spectrum, the adamantane protons of 1-adamantyl isocyanide appear as complex multiplets in the range of 1.41-1.99 ppm, reflecting the different environments of the protons within the cage structure [11]. The coupling patterns are often complex due to the three-dimensional nature of the adamantane cage and the multiple coupling pathways available [21].

A notable feature in the NMR spectroscopy of isocyanides is the potential observation of coupling between carbon-13 and nitrogen-14 nuclei [21]. In some cases, particularly in polar solvents, a 2-bond coupling to the cyanide nitrogen-14 atom can be observed due to the axial symmetry of the molecule and the short correlation time, which decreases the extent of quadrupolar relaxation [21]. This coupling is typically small (approximately 5 Hz) but provides valuable information about the electronic structure of the isocyanide group [21].

IR Vibrational Mode Assignments

Infrared (IR) spectroscopy serves as a powerful tool for identifying and characterizing 1-adamantyl isocyanide, with the isocyanide functional group exhibiting a distinctive and intense absorption band [22]. The most characteristic feature in the IR spectrum is the strong absorption corresponding to the carbon-nitrogen triple bond stretching vibration, which typically appears in the range of 2165-2110 cm⁻¹ [7]. For 1-adamantyl isocyanide specifically, this band is often observed around 2160 cm⁻¹, with the exact position influenced by the electronic effects of the adamantane cage [22].

The adamantane cage portion of the molecule contributes several characteristic bands to the IR spectrum [23]. The carbon-hydrogen stretching vibrations of the adamantane framework appear in the range of 3000-2850 cm⁻¹, with multiple bands reflecting the different types of C-H bonds present in the cage structure [24]. The C-H bending vibrations typically appear around 1450 cm⁻¹ (scissoring) and 1375 cm⁻¹ (symmetric deformation) [24].

Table 4: Key IR Vibrational Modes of 1-Adamantyl Isocyanide

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C≡N stretching | 2160 | Strong | Isocyanide group |

| C-H stretching | 3000-2850 | Medium | Adamantane cage |

| C-H bending (scissoring) | 1450 | Medium | Adamantane cage |

| C-H bending (symmetric) | 1375 | Medium | Adamantane cage |

| Cage deformation | 1000-650 | Medium-Strong | Adamantane framework |

The IR spectrum of 1-adamantyl isocyanide can provide valuable information about the electronic environment of the isocyanide group [22]. The position of the C≡N stretching band is sensitive to coordination with metals or other electron-withdrawing or electron-donating interactions [22]. When the isocyanide group acts as a ligand in metal complexes, the C≡N stretching frequency typically shifts to higher wavenumbers, with the magnitude of the shift (Δν) indicating the nature of the metal-isocyanide interaction [22].

Formamide Dehydration Protocols

The dehydration of 1-adamantyl formamide represents the most widely employed classical route for 1-adamantyl isocyanide synthesis [1] [2]. This methodology, originally developed by Ugi, involves the conversion of primary formamides to isocyanides through the elimination of water using various dehydrating agents [2] [3].

The standard formamide dehydration protocol utilizes 1-adamantyl formamide as the starting material, which is first prepared through the formylation of 1-adamantylamine with formic acid . The dehydration step typically employs phosphorus oxychloride as the dehydrating agent in the presence of triethylamine as a base [1] [2]. The reaction proceeds at 0°C in dichloromethane, with reaction times ranging from 30 to 60 minutes under traditional conditions [2] [3].

Recent optimizations have significantly improved the efficiency of formamide dehydration protocols. Patil and coworkers developed an enhanced methodology that avoids aqueous workup entirely, instead utilizing direct silica gel filtration for purification [1] [5]. This optimized protocol achieves remarkably high yields of 85-98% for 1-adamantyl isocyanide synthesis with substantially reduced reaction times of 5-10 minutes [1] [5]. The key innovation involves increasing the substrate concentration to 2.0 M and employing 5 equivalents of triethylamine relative to the formamide substrate [1].

The mechanism of formamide dehydration involves the initial activation of the formamide carbonyl oxygen by phosphorus oxychloride, followed by elimination of water in the presence of the base [2] [3]. The triethylamine serves both as a nucleophile to neutralize the acidic byproducts and as a base to facilitate the dehydration process [3]. Temperature control is critical, as elevated temperatures can lead to decomposition of the isocyanide product [2].

Scale-up studies demonstrate the robustness of the optimized formamide dehydration protocol. Synthesis on 100 mmol scale achieved yields of 86-91% with reaction times reduced to less than 10 minutes when performed at 2.0 M concentration [1]. Even larger scale reactions, including a 500 mmol synthesis of 1-adamantyl isocyanide, have been successfully executed with yields of 77% and reaction times of 10 minutes [1].

Phosphorus Oxychloride-Mediated Synthesis

Phosphorus oxychloride-mediated synthesis represents the cornerstone of classical isocyanide preparation, providing reliable access to 1-adamantyl isocyanide under well-established reaction conditions [2] [3] [6]. This methodology exploits the powerful dehydrating capability of phosphorus oxychloride to convert N-substituted formamides into the corresponding isocyanides [2].

The phosphorus oxychloride-mediated synthesis typically requires careful temperature control, with reactions conducted at temperatures ranging from 0°C to -50°C depending on the substrate reactivity [3] [6]. For 1-adamantyl formamide, optimal conditions involve the use of 1.0 equivalent of phosphorus oxychloride in dichloromethane at 0°C [1] [2]. The reaction mixture must be maintained under anhydrous conditions to prevent hydrolysis of both the reagent and the product [3].

The choice of base is critical for successful phosphorus oxychloride-mediated synthesis. Triethylamine has proven most effective, typically employed in 3-5 equivalent excess to ensure complete neutralization of hydrogen chloride generated during the reaction [2] [3]. Alternative bases such as pyridine and diethylamine have been evaluated, but triethylamine consistently provides superior yields and reaction rates [3] [7].

Reaction monitoring through thin-layer chromatography is essential for phosphorus oxychloride-mediated synthesis, as prolonged reaction times can lead to product decomposition [2] [3]. For 1-adamantyl isocyanide synthesis, optimal reaction times range from 5 minutes to 1 hour, depending on the specific reaction conditions and scale [1] [2].

The traditional workup procedure for phosphorus oxychloride-mediated synthesis involves careful aqueous quenching to destroy excess reagent, followed by basic extraction to prevent isocyanide hydrolysis [3] [6]. However, recent innovations have eliminated the aqueous workup entirely, instead employing direct silica gel filtration to achieve higher yields and reduced waste generation [1] [5].

Phosphorus oxychloride-mediated synthesis exhibits excellent functional group tolerance, making it suitable for preparing 1-adamantyl isocyanide derivatives containing various substituents [3] [6]. The method has been successfully applied to synthesize electron-rich and electron-poor aromatic isocyanides, as well as aliphatic variants, demonstrating its broad synthetic utility [2] [3].

Advanced Catalytic Approaches

Titanium Tetrachloride-Catalyzed Systems

Titanium tetrachloride-catalyzed systems represent a significant advancement in isocyanide chemistry, offering unique reactivity patterns and improved selectivity for complex transformations involving 1-adamantyl isocyanide [8] [9] [10]. These catalytic systems leverage the Lewis acidic properties of titanium tetrachloride to activate various substrates toward isocyanide insertion reactions [9] [10].

The titanium tetrachloride-catalyzed addition of isocyanides to aldehydes and ketones proceeds through a Passerini-type mechanism, generating α-hydroxycarboxylic acid amides upon aqueous workup [9]. For 1-adamantyl isocyanide, this transformation typically requires 10-20 mol% titanium tetrachloride catalyst loading at temperatures ranging from room temperature to 50°C [9] [10]. The reaction tolerates various functional groups including aromatic rings, amino groups, ethers, esters, amides, and halides [9].

Mechanistic studies reveal that titanium tetrachloride facilitates imine formation through electrophilic activation of aldehydes, thereby enhancing nucleophilic attack by isocyanides [9] [11]. The resulting nitrilium intermediate demonstrates increased reactivity toward carboxylic acid nucleophiles, leading to the formation of complex multicomponent reaction products [9] [11].

Recent innovations in titanium tetrachloride catalysis include its application in conjugate hydrocyanation reactions using tert-butyl isocyanide as a cyanide source [12]. While this specific application has not been extensively studied with 1-adamantyl isocyanide, the methodology demonstrates the versatility of titanium-catalyzed isocyanide transformations [12] [10].

The titanium tetrachloride catalyst system exhibits remarkable chemoselectivity, allowing for controlled reactions in the presence of multiple reactive sites [9] [10]. This selectivity stems from the precise coordination environment provided by the titanium center, which preferentially activates specific substrate functionalities [10].

Advanced applications of titanium tetrachloride-catalyzed systems include the synthesis of heterocyclic compounds through isocyanide insertion reactions [13] [10]. These transformations provide access to complex molecular architectures that would be challenging to prepare through conventional synthetic methods [10].

Continuous Flow Reactor Adaptations

Continuous flow reactor adaptations have revolutionized 1-adamantyl isocyanide synthesis by providing enhanced safety, improved reaction control, and increased synthetic efficiency [14] [15] [16]. These systems address the inherent challenges associated with isocyanide synthesis, including exposure to noxious odors and handling of hazardous reagents [14] [15].

The continuous flow synthesis of 1-adamantyl isocyanide typically employs a multi-step flow system where formamide formation and dehydration occur in sequence [14] [15]. The first stage involves the reaction of 1-adamantylamine with formic acid or formic anhydride in a heated flow reactor [17] [15]. The resulting formamide stream is then combined with phosphorus oxychloride and triethylamine solutions for immediate dehydration [15] [18].

Key advantages of continuous flow reactor systems include precise temperature control, enhanced mixing efficiency, and the ability to perform inline purification [14] [15]. For 1-adamantyl isocyanide synthesis, flow reactors typically operate at 25°C with residence times of 20 minutes, achieving yields of 44-94% depending on the specific reaction conditions [15] [18].

The flow reactor setup incorporates several safety features, including automated fraction collection, back pressure regulation, and integrated quenching systems [15] [18]. These features minimize operator exposure to isocyanide vapors while ensuring consistent product quality [14] [16].

Recent developments in continuous flow technology include the implementation of microreactor systems for isocyanide synthesis [16]. These microfluidic devices enable precise control over reaction parameters and facilitate the in situ generation and subsequent reaction of isocyanides without isolation [16]. For 1-adamantyl isocyanide, microreactor synthesis has achieved high conversions within minutes rather than hours [16].

Integration of inline purification systems represents a major advancement in continuous flow isocyanide synthesis [14] [15]. These systems typically employ packed columns containing silica gel or other solid supports to remove impurities and unreacted starting materials [15] [18]. The result is a streamlined process that produces pure 1-adamantyl isocyanide without the need for traditional aqueous workup or column chromatography [15].

Green Chemistry Innovations

Solvent-Free Synthetic Routes

Solvent-free synthetic routes have emerged as highly sustainable approaches for 1-adamantyl isocyanide preparation, addressing environmental concerns while maintaining excellent synthetic efficiency [2] [19] [20]. These methodologies eliminate the need for organic solvents, thereby reducing waste generation and improving the overall environmental footprint of isocyanide synthesis [19] [20].

The most successful solvent-free approach involves the use of triethylamine as both solvent and base in the phosphorus oxychloride-mediated dehydration of 1-adamantyl formamide [2] [19] [20]. This methodology achieves remarkable results with reaction times of less than 5 minutes at 0°C, yielding 90-98% of pure 1-adamantyl isocyanide [2] [19]. The environmental factor (E-factor) for this process is exceptionally low at 5.5, indicating minimal waste generation [2] [19].

The mechanism of solvent-free synthesis proceeds through the formation of a phosphorus oxychloride-triethylamine complex, which serves as the active dehydrating species [19]. The high concentration of reactants in the absence of diluting solvents promotes rapid reaction kinetics and improved yields [19] [20]. Temperature control remains critical, as the exothermic nature of the reaction can lead to product decomposition if not properly managed [19].

Mechanochemical approaches represent another innovative solvent-free methodology for isocyanide synthesis [21]. These techniques employ mechanical energy through ball milling to facilitate formamide dehydration reactions [21]. While specific applications to 1-adamantyl isocyanide synthesis are limited, preliminary studies suggest promising results with reaction times measured in minutes and yields comparable to solution-phase methods [21].

The scalability of solvent-free synthetic routes has been demonstrated through multi-gram syntheses of 1-adamantyl isocyanide [2] [19]. The absence of organic solvents simplifies the scale-up process and reduces safety concerns associated with large-scale isocyanide production [19] [20]. However, careful attention to heat dissipation becomes increasingly important at larger scales due to the exothermic nature of the reactions [19].

Quality control in solvent-free synthesis presents unique challenges, as traditional analytical techniques may require modification for solvent-free reaction monitoring [19]. In situ spectroscopic methods and rapid chromatographic analysis have proven effective for real-time reaction monitoring and product quality assessment [19] [20].

Biocatalytic Transformation Strategies

Biocatalytic transformation strategies represent the cutting edge of sustainable isocyanide synthesis, offering mild reaction conditions, high selectivity, and environmental compatibility [22] [23] [24]. While specific biocatalytic routes to 1-adamantyl isocyanide remain largely unexplored, recent advances in enzymatic isocyanide formation provide valuable insights for future developments [22] [23].

The biosynthesis of isocyanides in nature occurs primarily through the action of 2-oxoglutarate-dependent nonheme iron enzymes, which catalyze the formation of N≡C triple bonds from glycine precursors [22] [23] [24]. These enzymes, including ScoE and SfaA, operate through a two-step mechanism involving imine intermediate formation followed by decarboxylation-assisted desaturation [22] [23].

Recent mechanistic studies have elucidated the role of iron-containing enzymes in isocyanide biosynthesis [22] [23]. The catalytic cycle involves substrate binding, α-ketoglutarate-dependent hydroxylation, and subsequent dehydration to form the isocyanide functional group [22] [23]. These insights provide a foundation for developing artificial biocatalytic systems for synthetic isocyanide production [24].

The application of biocatalytic strategies to 1-adamantyl isocyanide synthesis would require the development of engineered enzymes capable of accepting the sterically hindered adamantyl substrate [22] [24]. Protein engineering approaches, including directed evolution and rational design, offer promising avenues for creating such biocatalysts [24].

Alternative biocatalytic approaches involve the use of whole-cell systems engineered to express isocyanide-forming enzymes [25] [24]. These systems can potentially provide a more sustainable route to 1-adamantyl isocyanide by utilizing renewable feedstocks and operating under mild aqueous conditions [25] [24].

XLogP3

GHS Hazard Statements

H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant